1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine 1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
Brand Name: Vulcanchem
CAS No.: 1000933-07-2
VCID: VC7086161
InChI: InChI=1S/C15H20N4O/c1-11-3-5-13(6-4-11)14-17-15(20-18-14)12(2)19-9-7-16-8-10-19/h3-6,12,16H,7-10H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C(C)N3CCNCC3
Molecular Formula: C15H20N4O
Molecular Weight: 272.352

1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

CAS No.: 1000933-07-2

Cat. No.: VC7086161

Molecular Formula: C15H20N4O

Molecular Weight: 272.352

* For research use only. Not for human or veterinary use.

1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine - 1000933-07-2

Specification

CAS No. 1000933-07-2
Molecular Formula C15H20N4O
Molecular Weight 272.352
IUPAC Name 3-(4-methylphenyl)-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C15H20N4O/c1-11-3-5-13(6-4-11)14-17-15(20-18-14)12(2)19-9-7-16-8-10-19/h3-6,12,16H,7-10H2,1-2H3
Standard InChI Key AKDBATIICVWIMJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C(C)N3CCNCC3

Introduction

Structural and Molecular Characteristics

The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methylphenyl group and at the 5-position with an ethyl-piperazine side chain. Key molecular attributes, inferred from structurally related compounds, include:

PropertyValue/DescriptionSource Analog
Molecular formulaC₁₆H₂₁N₅ODerived from
Molecular weight~299.38 g/molCalculated
logP (partition coefficient)Estimated 2.8–3.2Compared to
Hydrogen bond acceptors5Based on oxadiazole chemistry
Topological polar surface area~50–60 ŲSimilar to

The ethyl linker between the oxadiazole and piperazine groups likely enhances conformational flexibility compared to methylene-linked analogs (e.g., PubChem CID 16227595 ), potentially influencing receptor binding kinetics. The 4-methylphenyl substituent may contribute to hydrophobic interactions in biological systems, a feature observed in tamoxifen-like derivatives .

Synthetic Routes and Optimization

While no explicit synthesis protocol for this compound is documented, established methods for analogous 1,2,4-oxadiazoles provide a framework for its hypothetical preparation:

Cyclization of Amidoximes with Activated Carboxylic Acids

A widely used strategy involves reacting amidoximes with acyl chlorides or activated esters. For example, Tiemann and Krüger’s method employs amidoximes and acyl chlorides in pyridine, yielding 3,5-disubstituted oxadiazoles . Adapting this approach:

  • Amidoxime precursor: 4-Methylbenzamidoxime could react with ethyl chloroacetate.

  • Cyclization: Under basic conditions (e.g., TBAF catalysis), forming the oxadiazole core.

  • Piperazine conjugation: Subsequent alkylation with 1-(2-chloroethyl)piperazine.

Vilsmeier Reagent-Mediated One-Pot Synthesis

Zarei’s method using Vilsmeier reagent (POCl₃/DMF) offers improved efficiency for oxadiazole formation . Applied here:

  • Activation: 4-Methylbenzoic acid treated with Vilsmeier reagent.

  • Coupling: Reaction with ethyl-piperazine propanehydroxamic acid.

  • Cyclodehydration: Thermal or acidic conditions to form the oxadiazole ring.

This route could achieve yields >80%, with simplified purification compared to traditional methods .

Physicochemical and Pharmacokinetic Profiling

Extrapolating from analogs ( ,):

ParameterValue (Predicted)Method of Estimation
Aqueous solubility~0.1 mg/mL (low)logSw = -3.0 to -2.5
Plasma protein binding85–90%Similar to
Metabolic stabilityModerate (CYP3A4 substrate)Oxadiazole susceptibility
Blood-brain barrier penetrationLimitedHigh polar surface area

The compound’s low solubility may necessitate formulation enhancements (e.g., nanocrystallization) for oral bioavailability. Piperazine’s basicity (pKa ~9.5) could promote salt formation with acidic counterions to improve dissolution .

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Piperazine-oxadiazole hybrids show broad-spectrum antibacterial effects. A recent study on 3-(4-methylphenyl)-5-(piperazinylmethyl)-1,2,4-oxadiazole (MIC = 2 µg/mL against S. aureus) highlights the role of the methylphenyl group in membrane disruption.

Challenges and Future Directions

  • Synthetic scalability: Multi-step sequences (e.g., Vilsmeier method) require optimization for industrial-scale production.

  • Toxicity profiling: Piperazine metabolites (e.g., ethylenediamine derivatives) necessitate thorough safety evaluation.

  • Target identification: Proteomics approaches (e.g., affinity chromatography) could elucidate binding partners.

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